Pentabromoethane

fluorescence spectroscopy heavy-atom quenching photochemistry

Pentabromoethane (C₂HBr₅, MW 424.55) is a pentabrominated ethane derivative characterized by a calculated density of 3.3±0.1 g/cm³, a boiling point of 277.8±8.0 °C at 760 mmHg, and a melting point of 55 °C. It functions as a heavy-atom fluorescence quencher, a high-bromine-loading flame‑retardant intermediate, and a synthetic building block for higher brominated compounds.

Molecular Formula C2HBr5
Molecular Weight 424.55 g/mol
CAS No. 75-95-6
Cat. No. B1585512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromoethane
CAS75-95-6
Molecular FormulaC2HBr5
Molecular Weight424.55 g/mol
Structural Identifiers
SMILESC(C(Br)(Br)Br)(Br)Br
InChIInChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H
InChIKeyOGVPXEPSTZMAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromoethane (CAS 75-95-6): Differentiated Procurement Guide for High-Bromine-Content Ethane Derivatives


Pentabromoethane (C₂HBr₅, MW 424.55) is a pentabrominated ethane derivative characterized by a calculated density of 3.3±0.1 g/cm³, a boiling point of 277.8±8.0 °C at 760 mmHg, and a melting point of 55 °C . It functions as a heavy-atom fluorescence quencher, a high-bromine-loading flame‑retardant intermediate, and a synthetic building block for higher brominated compounds [1].

Why Tetrabromoethane or Hexabromoethane Cannot Substitute Pentabromoethane in Critical Applications


Although tetrabromoethane, pentabromoethane, and hexabromoethane belong to the same brominated ethane family, their bromine loading, ambient-temperature physical state, pressure‑dependent fluorescence quenching mechanism, and environmental partitioning behavior diverge sufficiently to preclude simple interchange. Quantitative comparative data demonstrate that pentabromoethane occupies a distinct niche—higher bromine content than tetrabromoethane with solid‑state handling advantages, and a unique positive activation volume for fluorescence quenching that contrasts with the negative value observed for tetrabromoethane [1].

Quantitative Differentiation Evidence for Pentabromoethane (CAS 75-95-6) Procurement Decision‑Making


Divergent Pressure-Dependent Fluorescence Quenching Mechanism Versus 1,2‑Tetrabromoethane

At 25 °C in methylcyclohexane, pentabromoethane (PENTBE) exhibits a positive activation volume (ΔV‡ = +12.0 cm³/mol) and a monotonic decrease in ln kq with increasing pressure, whereas 1,2‑tetrabromoethane (TETRBE) displays a negative activation volume (ΔV‡ = −10.2 cm³/mol) with a maximum in ln kq versus pressure [1]. This mechanistic dichotomy indicates that PENTBE quenches pyrene fluorescence via an encounter‑complex/exciplex pathway that is fundamentally different from that of TETRBE, making PENTBE the preferred quencher when a pressure‑insensitive or predictably decreasing quenching rate is essential.

fluorescence spectroscopy heavy-atom quenching photochemistry

Higher Bromine Content for Enhanced Flame‑Retardant Efficiency Compared to Tetrabromoethane

Pentabromoethane contains 94.1 % bromine by weight (theoretical), versus 92.5 % for 1,1,2,2‑tetrabromoethane and 95.2 % for hexabromoethane [1]. In brominated flame‑retardant applications, a higher bromine mass fraction directly reduces the additive loading required to achieve a target limiting oxygen index (LOI), thereby preserving the host polymer’s mechanical properties [2].

flame retardant bromine loading polymer additive

Solid Physical State at Ambient Temperature Simplifies Handling Relative to Liquid Tetrabromoethane

Pentabromoethane is a crystalline solid at 20 °C (melting point 55 °C ), whereas 1,1,2,2‑tetrabromoethane is a liquid (melting point 1 °C ) and hexabromoethane is a high‑melting solid (155–160 °C [1]). The solid state of pentabromoethane reduces the risk of spills and simplifies containment during transport and weighing, offering a practical advantage over the liquid tetrabromoethane for laboratory and pilot‑scale operations.

physical form laboratory safety chemical logistics

Moderate Lipophilicity (LogP ≈4) Balancing Environmental Partitioning Versus Hexabromoethane

Pentabromoethane has a reported LogP between 3.94 and 4.56 [1], compared to 3.68–4.12 for 1,1,2,2‑tetrabromoethane and 4.66–8.31 for hexabromoethane . The lower LogP of pentabromoethane relative to hexabromoethane indicates a reduced tendency to partition into lipid compartments and potentially lower bioaccumulation, which may be a determining factor in jurisdictions where persistent, bioaccumulative, and toxic (PBT) criteria influence chemical procurement [2].

LogP bioaccumulation environmental fate

Diagnostic Two‑Signal ¹³C NMR Pattern for Identity Confirmation Versus Symmetrical Analogs

Because of its asymmetric substitution (CBr₃–CHBr₂), pentabromoethane exhibits two distinct ¹³C NMR resonances, whereas the symmetrical tetrabromoethane (CHBr₂–CHBr₂) and hexabromoethane (CBr₃–CBr₃) display only a single signal [1]. This characteristic two‑peak pattern provides a rapid spectroscopic fingerprint to distinguish pentabromoethane from its fully symmetrical analogs during incoming quality control.

¹³C NMR structural elucidation quality control

Proven Performance as Heavy‑Atom Quencher in Multilayer Photographic Films

U.S. Patent 3,154,416 (1964) exemplifies pentabromoethane as a heavy‑atom quencher in cyan, magenta, and yellow dye photobleach layers, used interchangeably with carbon tetrabromide (CBr₄) to enhance photosensitivity [1]. The patent demonstrates that pentabromoethane can replace CBr₄ while maintaining color separation and batch‑to‑batch reproducibility.

photographic chemistry heavy-atom quencher bleach-out dye

High‑Value Application Scenarios for Pentabromoethane (CAS 75-95-6) Based on Quantitative Differentiation


Flame‑Retardant Additive for Polymers Requiring High Bromine Loading per Unit Mass

With a bromine content of 94.1 %, pentabromoethane can be compounded into polypropylene, ABS, or epoxy resins where maximum flame retardancy at minimal additive loading is desired. Its solid physical form (mp 55 °C) simplifies melt‑blending with polymer pellets and reduces volatile emissions during processing compared to liquid tetrabromoethane [1].

Heavy‑Atom Fluorescence Quencher in High‑Pressure Spectroscopic Studies

In high‑pressure photophysics experiments, pentabromoethane provides a predictable, monotonically decreasing quenching rate, unlike tetrabromoethane that exhibits a quenching maximum. This behavior is critical when pressure is a systematic variable, enabling straightforward interpretation of quenching data [1].

Precursor for Synthesis of Tetrabromoethylene via Dehydrobromination

Pentabromoethane undergoes dehydrobromination to yield tetrabromoethylene (C₂Br₄), a versatile intermediate used as a fungicide and in mineral separation processes. This synthetic route is established in preparative organic chemistry and leverages the ready elimination of HBr from pentabromoethane [1].

Analytical Reference Standard for ¹³C NMR Method Development and Identity Testing

The two‑peak ¹³C NMR spectrum of pentabromoethane provides a convenient standard for calibrating chemical shift scales and testing resolution of brominated compounds, enabling rapid identity confirmation versus single‑peak symmetrical analogs [1].

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